(4,4-Dimethylcycloheptyl)methanamine;hydrochloride is a chemical compound with the IUPAC name (4,4-dimethylcycloheptyl)methanamine hydrochloride. It is an organic compound that belongs to the class of amines, specifically secondary amines due to the presence of a nitrogen atom connected to two carbon-containing groups. The compound is recognized for its significance in various chemical processes and potential applications in medicinal chemistry.
The synthesis of (4,4-dimethylcycloheptyl)methanamine;hydrochloride can be accomplished through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common approach involves the use of phase transfer catalysis, which facilitates the transfer of reactants between immiscible phases, enhancing reaction efficiency.
The synthesis typically requires:
The molecular structure of (4,4-dimethylcycloheptyl)methanamine;hydrochloride features a cycloheptane ring with two methyl groups at the 4-position and an amine functional group attached via a methylene bridge. The structural representation can be described using SMILES notation: CC1(CCC(CC1)CN)C
.
(4,4-Dimethylcycloheptyl)methanamine;hydrochloride can participate in various chemical reactions typical of amines, including:
The reactivity profile includes susceptibility to electrophilic attack due to the presence of the nitrogen atom, which can donate its lone pair of electrons in reactions .
The mechanism of action for (4,4-dimethylcycloheptyl)methanamine;hydrochloride primarily revolves around its role as a nucleophile in organic synthesis. When it reacts with electrophiles, the nitrogen atom donates its lone pair to form new covalent bonds.
This mechanism is crucial in various synthetic pathways where amines are involved, particularly in forming complex molecular architectures necessary for pharmaceuticals and other chemical products .
(4,4-Dimethylcycloheptyl)methanamine;hydrochloride finds applications primarily in:
This compound's versatility underscores its significance in both industrial and academic settings, contributing to advancements in chemical synthesis and drug development.
The core structure comprises a seven-membered alicyclic ring with geminal dimethyl groups at C4, creating a defined steric bulge that restricts conformational mobility. The primary aminomethyl group (–CH₂NH₂) attached to this scaffold serves as the primary pharmacophoric element, capable of forming hydrogen bonds with aspartate residues conserved in monoamine receptor binding pockets. Protonation of the amine under physiological conditions enables ionic interactions with carboxylate groups in target proteins, mimicking endogenous neurotransmitter binding modes observed across aminergic GPCRs [1] [2].
Table 1: Structural Features and Putative Pharmacological Roles
Structural Element | Molecular Properties | Putative Pharmacological Role |
---|---|---|
Primary amine (protonated) | Positive charge at physiological pH | Ionic bonding with Asp residue (e.g., MOR: Asp147) |
Methylene linker (–CH₂–) | Bond rotation flexibility | Variable positioning of amine moiety |
Cycloheptane core | Moderate ring strain | Conformational restriction of substituents |
4,4-Dimethyl substitution | Increased steric bulk & lipophilicity | Hydrophobic pocket binding & metabolic stabilization |
Comparative analysis with established neuropharmacological agents reveals intriguing parallels:
Molecular modeling indicates the geminal dimethyl groups enforce chair-boat conformational equilibrium in the heptane ring, projecting the aminomethyl group into distinct spatial orientations. This conformational polymorphism may enable differential engagement with orthosteric and allosteric binding pockets in opioid and monoamine receptors. Computational docking suggests potential interaction with the μ-opioid receptor (MOR) through ionic anchoring to Asp147 and hydrophobic packing within the transmembrane core – interactions central to modern "message-address" design paradigms in analgesic development [2] [3].
The systematic development of structurally constrained amines represents a deliberate shift from natural alkaloid frameworks toward synthetically-tunable architectures. This evolution began with early 20th-century isolation of morphine (1806) and subsequent recognition of its phenanthrene core as a privileged scaffold for analgesia. Seminal work by Small and Eddy under the National Research Council Committee on Drug Addiction (1929-1941) systematically explored morphine simplification, establishing that pharmacological activity persisted in progressively reduced polycyclic systems – ultimately leading to synthetic meperidine (1939) as the first fully synthetic opioid [5].
Table 2: Evolution of Aliphatic Amine Therapeutics in CNS Drug Discovery
Era | Representative Agents | Structural Features | Design Philosophy |
---|---|---|---|
1800s-1930s | Morphine, Codeine | Pentacyclic opioid alkaloids | Natural product isolation |
1940s-1960s | Meperidine, Methadone | Simplified bicyclic/tricyclic systems | Synthetic accessibility |
1970s-1990s | Fentanyl, Tramadol | Piperidine cores with aryl substituents | Potency & metabolic optimization |
2000s-Present | (4,4-Dimethylcycloheptyl)methanamine | Alicyclic amines with conformational control | Target engagement precision |
The emergence of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride reflects three transformative trends in medicinal chemistry:
Modern design incorporates insights from the "biased agonism" revolution, where subtle structural modifications steer receptor signaling toward G-protein pathways over β-arrestin recruitment. The sterically-demanding cycloheptane may function as a spatial modulator at MOR, potentially favoring therapeutic over adverse effect pathways – a hypothesis grounded in TRV130 (oliceridine) development where cyclopropyl modifications achieved signaling bias [2] [4].
The pharmacological behavior of alicyclic amines is interpretable through several interconnected theoretical models that guide rational design:
Message-Address Concept: Originally proposed by Schwyzer (1977) and adapted to opioid receptors, this framework dissects ligands into two domains: the "message" (protonated amine engaging conserved Asp residue) and "address" (variable substituents determining receptor subtype selectivity). In (4,4-Dimethylcycloheptyl)methanamine;hydrochloride, the primary amine constitutes the message, while the sterically-defined cycloheptane acts as the address – potentially directing engagement toward specific receptor conformations or subtypes. This concept successfully guided tramadol-derived MOR selective agonists and KOR antagonists with reduced dysphoria [2] [4].
Lipophilic Efficiency Metrics: The molecule's calculated LogP (~2.8) and topological polar surface area (32 Ų) align with CNS bioavailability guidelines. Theoretical frameworks like Lipinski's Rule of Five and ligand efficiency indices rationalize its cell permeability and blood-brain barrier penetration potential. The dimethyl groups enhance lipophilicity without excessive molecular weight (MW=191.7 g/mol), balancing membrane penetration with aqueous solubility – critical for in vivo activity [3].
Computational approaches enable sophisticated prediction of receptor interactions:
Molecular Dynamics Simulation Insights:1. Stable binding to MOR extracellular loop 2 (ECL2) through hydrophobic contact with Ile2962. Salt bridge formation between protonated amine and Asp149 (TM3) with occupancy >85%3. Reduced β-arrestin-2 recruitment predicted versus morphine due to absence of phenolic OH4. Water displacement from hydrophobic pocket by cycloheptyl-dimethyl moiety (ΔG = -3.2 kcal/mol)
Pharmacophore modeling positions this compound within Feature Set DHHHNP (Donor, Hydrophobic, Hydrophobic, Hydrophobic, Negative ionizable, Positive ionizable) identified in PD-L1 inhibitors but equally applicable to aminergic GPCRs. Virtual screening protocols successfully identified marine natural products with similar feature alignment exhibiting nanomolar receptor affinities [3].
The conformational energy landscape theory explains its potential advantages: the cycloheptane ring accesses multiple low-energy conformers (chair, twist-chair, boat) separated by <2 kcal/mol barriers. This controlled flexibility may enable induced-fit binding across receptor subtypes while minimizing entropic penalties – a property exploited in recent KOR agonists showing improved in vivo profiles over rigid analogues [2] [4].
Table 3: Theoretical Frameworks for Alicyclic Amine Drug Design
Framework | Key Principles | Application to Target Compound |
---|---|---|
Message-Address Concept | Separation of receptor activation vs. selectivity | Amine = message; Dimethylcycloheptane = address |
Lipophilic Efficiency (LipE) | Optimization of potency vs. hydrophobicity | cLogP ~2.8 balances BBB penetration & solubility |
Biased Signaling Theory | Structural basis for pathway-selective agonism | Dimethyl groups may sterically block β-arrestin recruitment |
Conformational Control | Preorganization of bioactive conformation | Ring geometry positions amine for conserved Asp contact |
These theoretical constructs collectively enable rational optimization – moving beyond historical trial-and-error approaches that dominated early 20th-century drug development. When the National Research Council Committee initiated systematic studies in 1929, such frameworks were absent; contemporary design leverages computational predictions to navigate chemical space toward optimized target engagement [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1